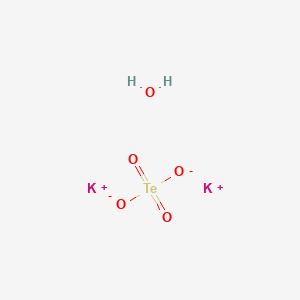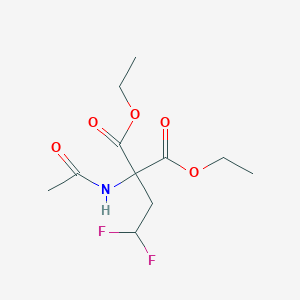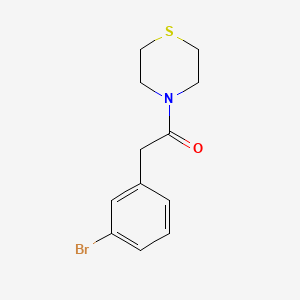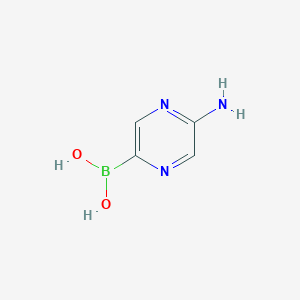
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Übersicht
Beschreibung
This typically involves identifying the compound’s molecular formula, structural formula, and IUPAC name. The compound’s class or family, and its role or use in industry or research, are also usually included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The reaction conditions, such as temperature and pH, and the yield and purity of the product, are also typically discussed.Molecular Structure Analysis
This often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular geometry, bond lengths and angles, and the spatial arrangement of atoms.Chemical Reactions Analysis
This involves identifying the reactions the compound undergoes, including its reactivity and stability. The reaction mechanisms, products, and the conditions under which the reactions occur are also typically discussed.Physical And Chemical Properties Analysis
This involves reporting properties such as melting point, boiling point, solubility, optical activity, and reactivity. Computational methods can also be used to predict some of these properties.Wissenschaftliche Forschungsanwendungen
Anticancer Activity of Schiff Base Organotin(IV) Complexes
Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized through reactions involving amino acetate derivatives, have been characterized and evaluated for their cytotoxicity against various human tumor cell lines. These complexes exhibit significant cytotoxic activity, with some compounds showing better efficacy than established chemotherapy agents like doxorubicin and cisplatin. This suggests potential applications of similar compounds in developing new anticancer drugs (Basu Baul et al., 2009).
Hydroamination Catalysis
Research into the hydroamination of diphenylbutadiyne using secondary N-methyl-anilines has been conducted using a dipotassium tetrakis(2,6-diisopropylanilino)calcium precatalyst. The study showcases the regioselective hydroamination process, yielding various substituted products. This work highlights the utility of similar compounds in catalyzing specific chemical transformations, which could be crucial for synthetic organic chemistry (Younis et al., 2016).
Stereoselective Synthesis of Fluorinated Amino Acids
The stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the importance of such compounds in creating building blocks for pharmaceuticals. Techniques involving diastereoselective alkylation have been employed to synthesize various fluorinated amino acids with high enantiomeric excess, showcasing the potential of similar methodologies in drug development and synthesis (Laue et al., 2000).
Intramolecular Excimer Formation in Alkanes
Studies on diphenyl and triphenyl alkanes, including compounds structured similarly to (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane, have explored their unique fluorescence characteristics due to intramolecular excimer formation. This research has implications for understanding the photophysical properties of organic compounds and could inform the design of new materials for optoelectronic applications (Hirayama, 1965).
Safety And Hazards
This involves identifying the compound’s potential hazards, such as toxicity, flammability, and environmental impact. Information on safe handling and storage, as well as procedures to follow in case of exposure, are also typically included.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult primary literature sources or authoritative databases. If you have a different compound or a more specific question about this compound, feel free to ask!
Eigenschaften
IUPAC Name |
(2S)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584244 | |
| Record name | (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane | |
CAS RN |
290352-01-1 | |
| Record name | (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 290352-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



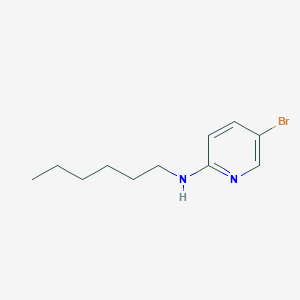


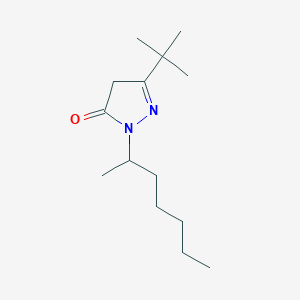
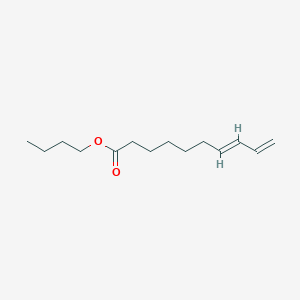
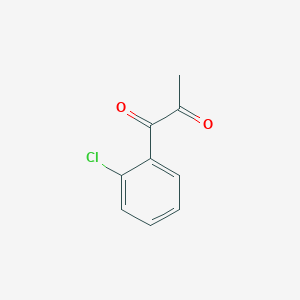

![1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B1627248.png)
![Cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627252.png)
